

The Mechanism of Action of BI-1942: A Technical Guide

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Compound of Interest

Compound Name: BI-1942

Cat. No.: B10796930

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Abstract

BI-1942 is a highly potent and selective small molecule inhibitor of human chymase (CMA1), a chymotrypsin-like serine protease.[1][2][3][4] With a half-maximal inhibitory concentration (IC₅₀) in the sub-nanomolar range, **BI-1942** serves as a valuable chemical probe for elucidating the physiological and pathological roles of chymase.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of **BI-1942**, including its target profile, the signaling pathways it modulates, and detailed experimental methodologies for its characterization.

Introduction to Chymase

Chymase is a key enzyme stored in the secretory granules of mast cells.[1][2][3][4] Upon mast cell degranulation, chymase is released into the local tissue where it participates in a variety of biological processes. Notably, chymase is a critical component of the renin-angiotensin system (RAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][5] This function is independent of the angiotensin-converting enzyme (ACE), highlighting chymase as a key contributor to tissue-specific angiotensin II production.

Beyond its role in the RAS, chymase is implicated in tissue remodeling and inflammation through the activation of several key signaling molecules, including transforming growth factor- β (TGF- β), matrix metalloproteinases (MMPs), and various cytokines like interleukin-1 β (IL-1 β).

[1][2][3][4] Dysregulation of chymase activity has been linked to a range of pathologies, particularly cardiovascular diseases such as heart failure and fibrosis.[1][2][3][4]

BI-1942: A Potent and Selective Chymase Inhibitor

BI-1942 has been identified as a highly potent inhibitor of human chymase, making it an excellent tool for studying chymase function. The inhibitory activity and selectivity of **BI-1942** have been characterized through various in vitro assays.

In Vitro Potency and Selectivity

The potency of **BI-1942** against human chymase and its selectivity against other proteases have been quantitatively assessed. A structurally related but significantly less active compound, BI-1829, is available as a negative control for in vitro experiments.[1][4]

| Compound | Target | IC50 (nM) | Selectivity vs. Cathepsin G |
|----------|----------------------|-----------------|-----------------------------|
| BI-1942 | Human Chymase (CMA1) | 0.4[1][2][3][4] | >100-fold[1][2][3][4] |
| BI-1942 | Cathepsin G (CTSG) | 110[1][4] | - |
| BI-1829 | Human Chymase (CMA1) | 850[1][4] | - |

Table 1: In vitro inhibitory potency of **BI-1942** and its negative control, BI-1829.

Further selectivity profiling of **BI-1942** was conducted against a panel of 37 proteases at a concentration of 10 μ M. In this panel, the only significant off-target inhibition observed was against Cathepsin G.[1][4] Additionally, **BI-1942** was screened against a panel of 315 G-protein coupled receptors (GPCRs) at 10 μ M, where it showed significant inhibition of the Kappa-opioid receptor (KOR) and the 5-HT1D receptor.[1][4]

| Screening Panel | Number of Targets | BI-1942 Concentration | Significant Off-Target Hits |
|---------------------------|-------------------|-----------------------|---------------------------------------|
| Protease Panel | 37 | 10 μ M | Cathepsin G[1][4] |
| GPCR Panel (PRESTO-Tango) | 315 | 10 μ M | KOR (96% Inh), 5-HT1D (53% Inh)[1][4] |

Table 2: Selectivity profiling of **BI-1942** against protease and GPCR panels.

In Vivo Data

Currently, there is no publicly available data on the in vivo pharmacokinetics or efficacy of **BI-1942**. [1][2][3][4]

Mechanism of Action: Modulation of Chymase-Mediated Signaling Pathways

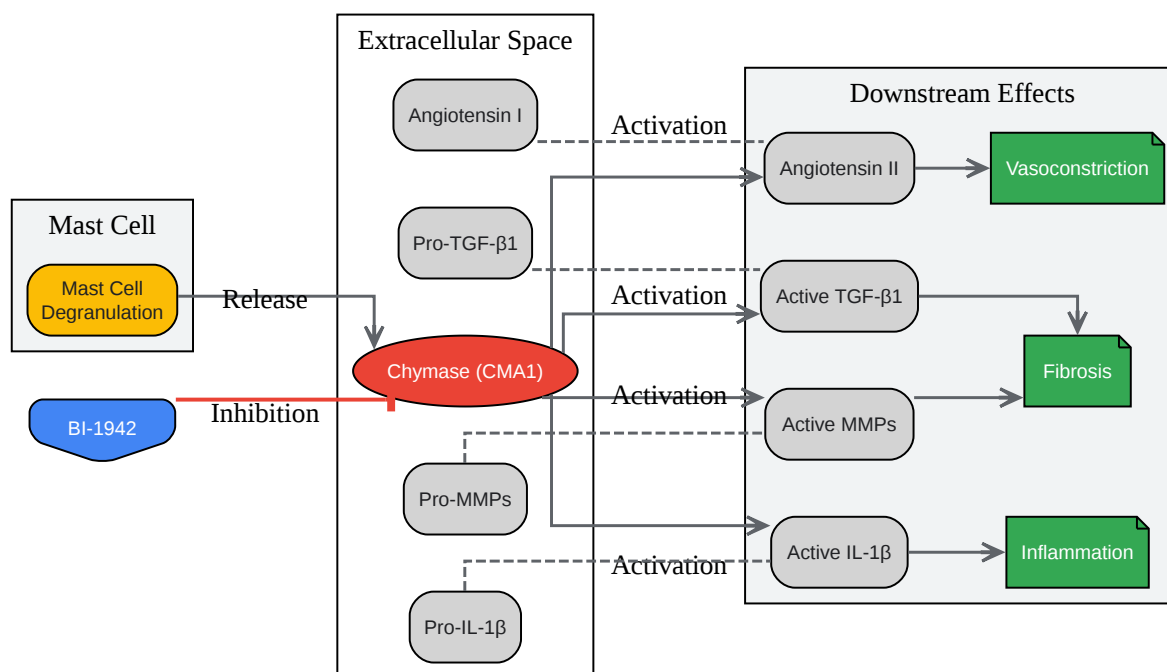
The primary mechanism of action of **BI-1942** is the direct inhibition of the enzymatic activity of chymase. By blocking chymase, **BI-1942** is expected to modulate downstream signaling pathways that are dependent on chymase activity.

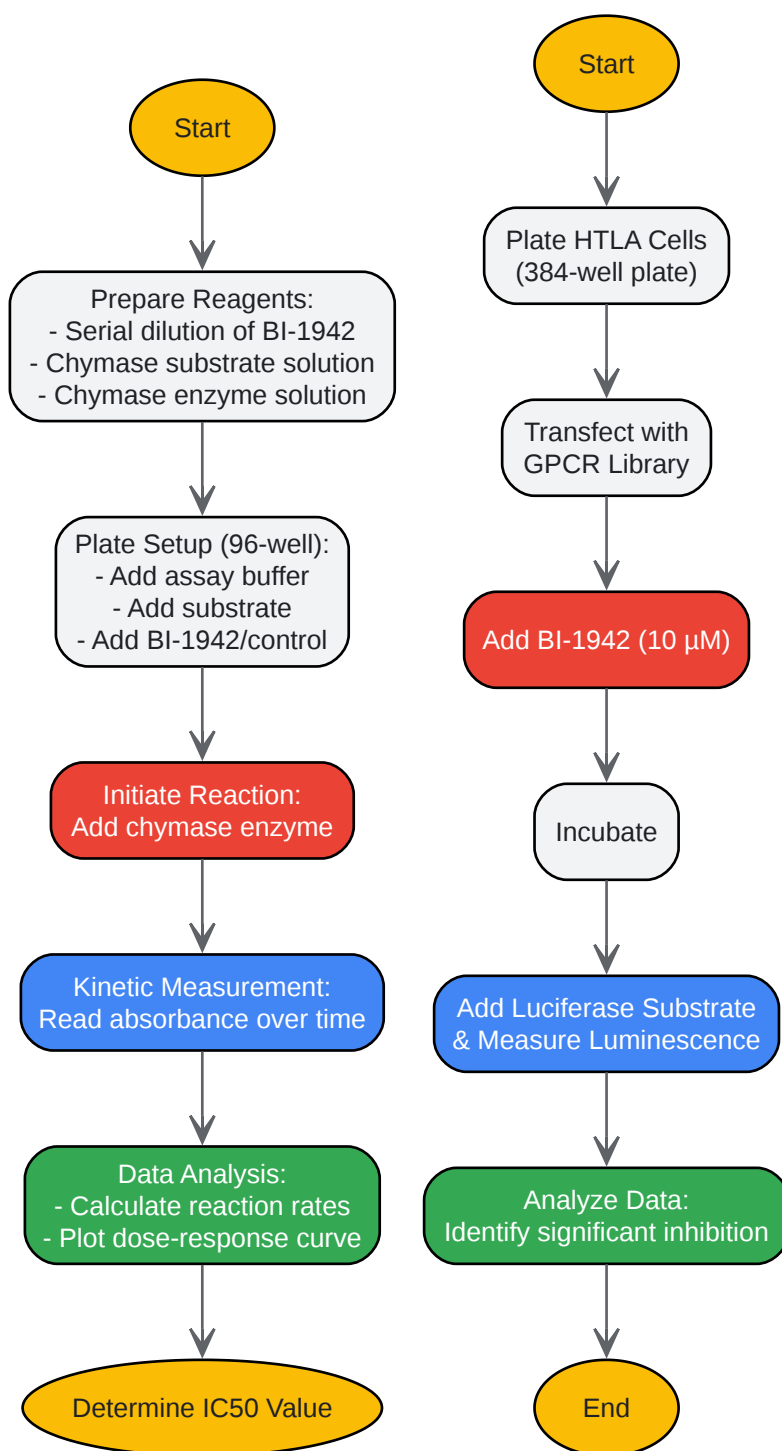
Inhibition of the Renin-Angiotensin System

Chymase is a key enzyme in the local production of angiotensin II, a potent vasoconstrictor and a key driver of cardiac and vascular remodeling. By inhibiting chymase, **BI-1942** can reduce the conversion of angiotensin I to angiotensin II, thereby mitigating the downstream effects of angiotensin II signaling through its receptors (AT1 and AT2).

Attenuation of Fibrosis and Inflammation

Chymase is known to activate pro-inflammatory and pro-fibrotic pathways. It can activate TGF- β 1, a potent pro-fibrotic cytokine, and various MMPs that are involved in extracellular matrix remodeling. Chymase also plays a role in the activation of IL-1 β , a key inflammatory cytokine. Inhibition of chymase by **BI-1942** is therefore expected to have anti-fibrotic and anti-inflammatory effects.





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